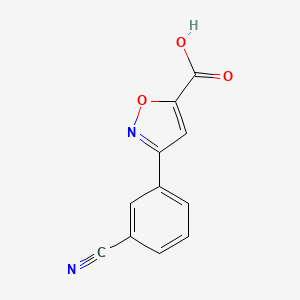

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDONYAQYVKDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC(=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152531-77-5 | |

| Record name | 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation: To introduce additional functional groups.

- Reduction: Modifying the cyano group or other parts of the molecule.

- Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur at different positions on the molecule.

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a probe in biochemical assays. Its potential applications include:

- Pharmacological Studies: Investigating its effects on various biological pathways.

- Antimicrobial Activity: Research indicates that oxazole derivatives exhibit notable activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents.

Industry

The compound's properties make it suitable for developing new materials with specific functionalities. Applications include:

- Organic Electronics: Its electronic properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Agricultural Chemistry: Similar compounds have been explored for herbicidal action, indicating potential uses in crop protection .

Case Study 1: Antimicrobial Effects

A study focused on the antibacterial activity of oxazole derivatives revealed that synthesized compounds exhibited significant activity against clinical isolates of resistant bacteria. This highlights their potential as effective antimicrobial agents.

Case Study 2: Enzyme Interaction

Research into enzyme interactions demonstrated that 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid could modulate enzyme activity through specific binding interactions, suggesting applications in drug design and development.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

- This contrasts with 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, where -F provides milder electronic effects .

- Ring Saturation : Compounds like 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid feature a partially saturated oxazole ring (isoxazoline), reducing aromaticity and possibly improving metabolic stability compared to fully aromatic analogs .

- Hybrid Heterocycles : Derivatives such as 3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid combine oxazole with pyrazole rings, enabling multitarget interactions in drug discovery .

Biological Activity

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of an oxazole ring and a cyanophenyl group, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid can be represented as follows:

This structure features:

- An oxazole ring, which is known for its role in various biological activities.

- A cyanophenyl substituent that enhances the compound's reactivity and interaction with biological targets.

The mechanism of action for 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid involves its ability to interact with specific enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and specificity. These interactions may modulate the activity of target proteins involved in various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit antimicrobial properties. While specific data for 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid is limited, related compounds have shown promising results against various bacterial strains. For instance, similar oxazole derivatives have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Enzyme Inhibition

Research indicates that oxazole derivatives can act as inhibitors of key enzymes. For example, some studies have focused on their role as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation . Although direct studies on 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid are scarce, its structural similarity to known enzyme inhibitors suggests potential activity in this area.

Synthesis and Evaluation

A study synthesized several oxazole derivatives to evaluate their biological activities. Among these compounds, those with a similar structural framework to 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid were tested for their antitubercular activity. One derivative exhibited an IC50 value of approximately 15 µM against Mycobacterium tuberculosis, indicating that modifications to the oxazole structure can significantly enhance biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid, a comparative analysis was conducted with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Cyanophenyl)-1,2-oxazole-5-carboxylic acid | Structure | Moderate antimicrobial activity |

| 3-(3-Cyanophenyl)-1,2-thiazole-5-carboxylic acid | Structure | Inhibitory action against IDO |

| 3-(3-Cyanophenyl)-1,2-oxazole-4-carboxylic acid | Structure | Similar binding interactions |

This table illustrates how variations in the positioning of functional groups can influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of cyanophenyl-substituted precursors using a [3+2] cycloaddition reaction. Key steps include:

- Precursor preparation : Reacting 3-cyanophenylacetyl chloride with hydroxylamine to form an oxazole intermediate.

- Carboxylic acid functionalization : Hydrolysis of ester groups under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

- Optimization : Temperature (80–100°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield (60–85%). Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the oxazole ring (δ 8.1–8.3 ppm for aromatic protons) and cyanophenyl group (δ 110–120 ppm for CN).

- IR : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C≡N stretch (~2220 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₇N₂O₃: theoretical 231.04 g/mol) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13). The oxazole ring is stable in acidic conditions but hydrolyzes above pH 10, forming amide derivatives .

- Thermal Stability : Use DSC/TGA to determine decomposition onset (~200°C). Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the oxazole ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., CN) at the 3-position to direct electrophiles to the 5-carboxylic acid position.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. Compare with experimental results from nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃) .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Replace the cyanophenyl group with trifluoromethyl (CF₃) or methoxy (OCH₃) groups to modulate lipophilicity (logP) and bioavailability.

- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases or cyclooxygenase). Validate with in vitro assays (IC₅₀) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa vs. HEK293) and assay conditions (e.g., ATP levels in viability assays).

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed oxazole) that may interfere with activity .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.